REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH2:9][CH2:10][CH2:11][C:12](OCC)=[O:13])[N:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Al].S([O-])([O-])(=O)=O.[Mg+2]>O1CCCC1.O>[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[N:3]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
4-amino-2-(3-ethoxycarbonylpropylthio)pyrimidine
|
Quantity
|
6.03 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC=C1)SCCCC(=O)OCC
|
Name
|
|
Quantity
|
0.949 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
DISTILLATION
|
Details
|
after which the solvent was distilled off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |